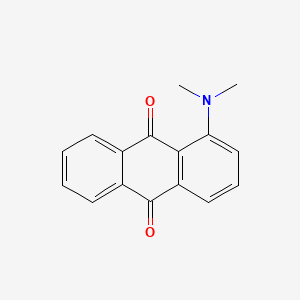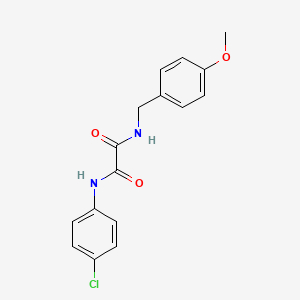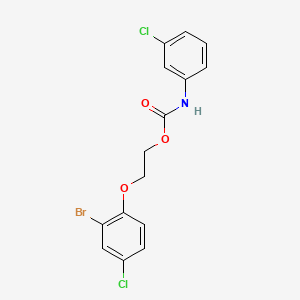
1-(dimethylamino)anthra-9,10-quinone
Übersicht
Beschreibung
1-(dimethylamino)anthra-9,10-quinone, also known as DMANQ, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. DMANQ is a redox-active compound that can undergo reversible electron transfer reactions, making it a valuable tool for studying various biological processes.
Wirkmechanismus
1-(dimethylamino)anthra-9,10-quinone acts as a redox-active probe by undergoing reversible electron transfer reactions with other molecules. The compound can accept or donate electrons, depending on the redox potential of the other molecule. 1-(dimethylamino)anthra-9,10-quinone has been shown to interact with various biomolecules such as proteins, DNA, and lipids, leading to changes in their structure and function.
Biochemical and Physiological Effects:
1-(dimethylamino)anthra-9,10-quinone has been shown to have various biochemical and physiological effects in different biological systems. In plants, 1-(dimethylamino)anthra-9,10-quinone has been shown to affect photosynthesis and the expression of genes involved in stress response. In animals, 1-(dimethylamino)anthra-9,10-quinone has been shown to have neuroprotective effects and to modulate the activity of various enzymes involved in cellular metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
1-(dimethylamino)anthra-9,10-quinone has several advantages as a redox-active probe for studying biological processes. It is highly soluble in organic solvents and can be easily incorporated into various experimental systems. 1-(dimethylamino)anthra-9,10-quinone has a high redox potential, making it suitable for studying electron transfer reactions in biological systems. However, 1-(dimethylamino)anthra-9,10-quinone has some limitations, such as its potential toxicity and the need for careful handling due to its strong oxidizing properties.
Zukünftige Richtungen
There are several future directions for research involving 1-(dimethylamino)anthra-9,10-quinone. One area of interest is the development of new 1-(dimethylamino)anthra-9,10-quinone derivatives with improved properties such as increased solubility and lower toxicity. Another area of interest is the use of 1-(dimethylamino)anthra-9,10-quinone as a tool for studying oxidative stress and its role in various diseases such as cancer and neurodegenerative disorders. Finally, 1-(dimethylamino)anthra-9,10-quinone can be used as a probe for studying the mechanism of action of various enzymes and the development of new enzyme inhibitors.
Wissenschaftliche Forschungsanwendungen
1-(dimethylamino)anthra-9,10-quinone has been extensively used in scientific research as a redox-active probe for studying various biological processes such as electron transfer reactions, enzyme kinetics, and oxidative stress. 1-(dimethylamino)anthra-9,10-quinone has been used to study the electron transfer reactions in photosynthesis, the mechanism of action of various enzymes, and the effects of oxidative stress on cellular processes.
Eigenschaften
IUPAC Name |
1-(dimethylamino)anthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-17(2)13-9-5-8-12-14(13)16(19)11-7-4-3-6-10(11)15(12)18/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWBHVZCSYIWHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385623 | |
| Record name | 1-dimethylaminoanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethylamino)anthracene-9,10-dione | |
CAS RN |
5960-55-4 | |
| Record name | 1-dimethylaminoanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(benzyloxy)-2-hydroxypropyl]-2-ethyl-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5159995.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(3-pyridinylmethyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5160005.png)

![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5160016.png)

![2-(3-bromo-4-fluorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B5160036.png)


![2-[benzyl(phenylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide](/img/structure/B5160055.png)

![5-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5160070.png)
![N-({[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5160085.png)
![2-{3,5-dichloro-2-[(2-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5160096.png)